5,7-Dichloroquinoline

Vue d'ensemble

Description

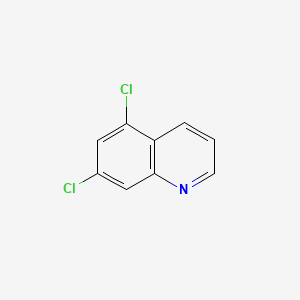

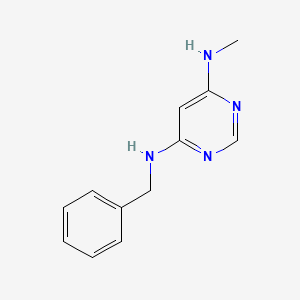

5,7-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is a derivative of quinoline, a class of compounds that have been extensively studied for their potential therapeutic applications .

Synthesis Analysis

The synthesis of this compound derivatives has been described in the literature. For instance, a study describes the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The process involves the reaction of 4,7-dichloroquinoline and o-phenylenediamine in the presence of ethanol under reflux in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with two chlorine atoms at the 5 and 7 positions . The molecular weight of this compound is 198.05 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound are typically centered around its quinoline core. One study describes the reaction of 4,7-dichloroquinoline with o-phenylenediamine to yield N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.05 g/mol and a molecular formula of C9H5Cl2N .Applications De Recherche Scientifique

Antimalarial and Antimicrobial Applications

5,7-Dichloroquinoline and its derivatives have been extensively studied for their antimalarial properties. Chloroquine (CQ), a well-known derivative, has been used against malaria since World War II. However, the emergence of CQ-resistant strains of Plasmodium falciparum has led to a decline in its clinical use against malaria. Despite this, CQ and its derivatives have interesting biochemical properties that have inspired their repurposing in the management of various infectious and non-infectious diseases. Efforts have been made to develop novel compounds based on the CQ scaffold, with a focus on evaluating their potential therapeutic applications in areas such as cancer therapy and other diseases. These efforts aim to link the mode of action of these antimalarials with the signaling pathways that drive cell proliferation, facilitating the development of compounds that can act as synergistic partners in combination therapies (Njaria, Okombo, Njuguna, & Chibale, 2015).

Pharmacological Properties and Therapeutic Roles

Chlorogenic acid, another compound structurally related to this compound, has been recognized for its diverse pharmacological and therapeutic roles. It exhibits a range of biological activities, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and a central nervous system stimulator. Chlorogenic acid has been found to modulate lipid metabolism and glucose in both genetically and healthily metabolic related disorders. This highlights the potential of chlorogenic acid to treat disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Moreover, chlorogenic acid shows hepatoprotective effects and possesses hypocholesterolemic influence, which may result from the altered metabolism of nutrients (Naveed et al., 2018).

Safety and Hazards

Orientations Futures

Research into 5,7-Dichloroquinoline and its derivatives continues to be a promising area of study. For instance, a study has synthesized a new quinoline (4,7-dichloroquinoline) derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . This suggests potential applications in the development of new antimalarial and virucidal agents .

Mécanisme D'action

Target of Action

5,7-Dichloroquinoline is a derivative of quinoline, which has been found to have antimicrobial, antimalarial, and anticancer activity . The primary targets of this compound are likely similar to those of other quinoline derivatives, such as the heme detoxification pathway in Plasmodium parasites and lysosomes in cells .

Mode of Action

Like other quinoline derivatives, this compound likely inhibits heme detoxification within the Plasmodium food vacuole, leading to the accumulation of toxic heme and parasite death . It may also accumulate preferentially in the lysosomes of cells .

Biochemical Pathways

Given its similarity to other quinoline derivatives, it may interfere with the heme detoxification pathway in plasmodium parasites, leading to their death . It may also affect cellular processes by accumulating in lysosomes .

Result of Action

This compound has been found to have antimicrobial, antimalarial, and anticancer activity . In particular, it has shown significant growth inhibition of both sensitive strains of Plasmodium falciparum . It also has insecticidal effects on larval vectors of malaria and dengue diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the offshore area has gradually become the final reception of pollutants produced by industry, agriculture, and service industries . These pollutants can affect the distribution and activity of this compound in the environment.

Analyse Biochimique

Biochemical Properties

5,7-Dichloroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby affecting cellular replication processes . Additionally, it can bind to DNA and RNA, interfering with their normal functions and leading to alterations in gene expression .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can disrupt the normal signaling pathways by inhibiting key enzymes and receptors involved in signal transduction . This disruption can lead to altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate gene expression by binding to DNA and RNA, resulting in the upregulation or downregulation of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can affect various metabolic pathways and cellular processes. Additionally, this compound can interact with DNA and RNA, leading to changes in their structure and function. This interaction can result in the inhibition of transcription and translation processes, ultimately affecting protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been observed that the stability and activity of this compound can vary over time. For instance, prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy . Additionally, long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and toxicity. It has been found that the effects of this compound vary with different dosages. At lower doses, this compound can exhibit therapeutic effects, such as antimalarial and antimicrobial activity . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of this compound. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins within the cell . This binding can influence its localization and accumulation within different cellular compartments. Additionally, the distribution of this compound within tissues can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed that this compound can localize to specific cellular compartments, such as the nucleus and mitochondria . This localization can be influenced by targeting signals and post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

5,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYGNPWMLQHOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Cl)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617812 | |

| Record name | 5,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4964-77-6 | |

| Record name | 5,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)

![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)

![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)